5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile
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Overview
Description
5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is an organic compound with the molecular formula C12H11NO2. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzopyrans.
Scientific Research Applications
5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2H-1-benzopyran-3-carbonitrile
- 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)
- 2H,5H-Pyrano3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl-
Uniqueness
5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57543-76-7 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-methoxy-2-methyl-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-8-9(7-13)6-10-11(14-2)4-3-5-12(10)15-8/h3-6,8H,1-2H3 |
InChI Key |
IGFGCFIBKZIPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C(O1)C=CC=C2OC)C#N |
Origin of Product |
United States |
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